5-Nitrobenzo[d]oxazole-2-carbohydrazide
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Overview
Description
5-Nitrobenzo[d]oxazole-2-carbohydrazide is a heterocyclic compound with a molecular formula of C8H6N4O4 and a molecular weight of 222.16 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d]oxazole-2-carbohydrazide typically involves the reaction of 5-nitrobenzoxazole with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours . The product is then purified by crystallization from ethanol.
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d]oxazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
5-Nitrobenzo[d]oxazole-2-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d]oxazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also inhibit specific enzymes and disrupt cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole-2-carbohydrazide: Similar structure but lacks the nitro group.
5-Methylbenzo[d]oxazole-2-carbohydrazide: Contains a methyl group instead of a nitro group.
Uniqueness
5-Nitrobenzo[d]oxazole-2-carbohydrazide is unique due to the presence of the nitro group, which enhances its biological activity and makes it a valuable compound for various applications. The nitro group also allows for further chemical modifications, leading to the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C8H6N4O4 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
5-nitro-1,3-benzoxazole-2-carbohydrazide |
InChI |
InChI=1S/C8H6N4O4/c9-11-7(13)8-10-5-3-4(12(14)15)1-2-6(5)16-8/h1-3H,9H2,(H,11,13) |
InChI Key |
YFFBWULHXVDQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C(=O)NN |
Origin of Product |
United States |
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